Sterically Shielded C–Li Bond Length and Strength Relative to Methyllithium
The C–Li bond in neopentyllithium is elongated and weakened by the steric demand of the neopentyl group relative to the minimal steric hindrance in methyllithium [1].
| Evidence Dimension | C–Li bond length and bond strength |
|---|---|
| Target Compound Data | Bond length increased by ~0.05 Å; bond strength decreased by ~5 kcal/mol |
| Comparator Or Baseline | Methyllithium (CH₃Li) |
| Quantified Difference | +0.05 Å / -5 kcal/mol |
| Conditions | Gas-phase/computational estimates |
Why This Matters
This sterically induced bond weakening directly impacts reactivity, favoring proton abstraction over nucleophilic attack, a key determinant for selecting neopentyllithium in reactions requiring non-nucleophilic strong bases.
- [1] WebQC. Properties of C5H11Li (Neopentyllithium). Comparative analysis with related organolithium compounds shows that the neopentyl group increases the bond length by approximately 0.05 Å compared to methyllithium while decreasing the bond strength by approximately 5 kcal/mol due to steric effects. View Source
